molecular formula C10H10N4O3S2 B13658244 2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid

2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid

Cat. No.: B13658244
M. Wt: 298.3 g/mol
InChI Key: BWQNIGDPLBVJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid is a nitrogen and sulfur-containing heterocyclic compound. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two thiazole rings and an amino group, making it a valuable molecule for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid involves several steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective and to achieve high yield rates, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid has numerous scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and polymers.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid is unique due to its dual thiazole rings and specific functional groups, which provide distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H10N4O3S2

Molecular Weight

298.3 g/mol

IUPAC Name

2-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C10H10N4O3S2/c11-9-12-5(3-18-9)1-7(15)14-10-13-6(4-19-10)2-8(16)17/h3-4H,1-2H2,(H2,11,12)(H,16,17)(H,13,14,15)

InChI Key

BWQNIGDPLBVJBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)CC(=O)NC2=NC(=CS2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.